4-{Bicyclo[1.1.1]pentan-1-yl}piperidine
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Overview
Description
4-{Bicyclo[1.1.1]pentan-1-yl}piperidine is a compound that features a unique bicyclo[1.1.1]pentane (BCP) scaffold attached to a piperidine ring. The BCP structure is known for its high strain and rigidity, making it an attractive bioisostere for various applications in medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-{Bicyclo[1.1.1]pentan-1-yl}piperidine typically involves the construction of the BCP core followed by its attachment to the piperidine ring. Two practical and scalable methods for constructing the BCP framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Chemical Reactions Analysis
4-{Bicyclo[1.1.1]pentan-1-yl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The BCP moiety can undergo substitution reactions, particularly at the bridgehead positions, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes .
Scientific Research Applications
4-{Bicyclo[1.1.1]pentan-1-yl}piperidine has several scientific research applications:
Medicinal Chemistry: The BCP scaffold is used as a bioisostere for para-substituted benzene rings, improving the physicochemical and pharmacokinetic properties of drug candidates.
Materials Science: The rigidity and unique geometry of the BCP structure make it useful in the design of molecular rods, rotors, and supramolecular linker units.
Biology: The compound can be used in the development of FRET sensors and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 4-{Bicyclo[1.1.1]pentan-1-yl}piperidine involves its interaction with molecular targets through its unique three-dimensional structure. The BCP scaffold increases the fraction of sp3-hybridized carbon atoms, enhancing solubility, potency, and metabolic stability . This makes the compound more developable as a drug candidate, reducing non-specific binding and improving clinical success rates .
Comparison with Similar Compounds
Similar compounds to 4-{Bicyclo[1.1.1]pentan-1-yl}piperidine include:
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
[1.1.1]Propellane: Another rigid small ring hydrocarbon used in the synthesis of BCP derivatives.
The uniqueness of this compound lies in its combination of the BCP scaffold with a piperidine ring, offering a distinct set of properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C10H17N |
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Molecular Weight |
151.25 g/mol |
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)piperidine |
InChI |
InChI=1S/C10H17N/c1-3-11-4-2-9(1)10-5-8(6-10)7-10/h8-9,11H,1-7H2 |
InChI Key |
YUDTVINUQCIUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C23CC(C2)C3 |
Origin of Product |
United States |
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